

Application Note: Comprehensive Analytical Characterization of 6-Aminopyridine-2-sulfonamide

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Compound of Interest

Compound Name: 6-Aminopyridine-2-sulfonamide

Cat. No.: B3038123

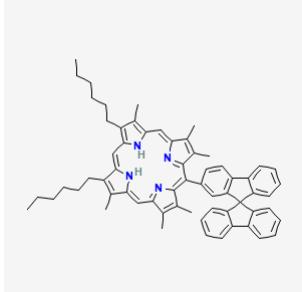
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Introduction

6-Aminopyridine-2-sulfonamide is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel pharmaceutical agents.^[1] Its structure, incorporating both a pyridine ring and a sulfonamide functional group, imparts specific physicochemical properties that are critical to its function but also present unique challenges for analytical characterization. This application note provides a comprehensive guide to the analytical methods required for the robust characterization of **6-aminopyridine-2-sulfonamide**, ensuring its identity, purity, and stability. The protocols detailed herein are designed to be self-validating and are grounded in established principles of analytical chemistry and regulatory expectations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **6-Aminopyridine-2-sulfonamide** is fundamental to the development of appropriate analytical methods.

| Property | Value | Source |
|--------------------|---|---|
| Chemical Structure |  | |
| Molecular Formula | C ₅ H ₇ N ₃ O ₂ S | [2] [3] |
| Molecular Weight | 173.2 g/mol | [2] |
| CAS Number | 75903-58-1 | [2] [3] |
| Appearance | Solid | [2] |
| Purity (Typical) | ≥95% | [2] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |

Note: Critical data such as melting point, specific solubility, and pKa values are not readily available in public literature and should be determined experimentally as part of a comprehensive characterization.

Logical Workflow for Characterization

The comprehensive characterization of **6-Aminopyridine-2-sulfonamide** should follow a logical progression of analytical techniques to confirm its identity, quantify its purity, and assess its stability.

Caption: Workflow for the analytical characterization of **6-Aminopyridine-2-sulfonamide**.

Identity Confirmation

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful technique for confirming the molecular weight of **6-Aminopyridine-2-sulfonamide** and providing structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Protocol: ESI-MS Analysis

- **Sample Preparation:** Dissolve approximately 1 mg of **6-Aminopyridine-2-sulfonamide** in 10 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture). Further dilute to a final concentration of 1-10 μ g/mL.
- **Instrumentation:** Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.
- **Instrument Parameters (Positive Ion Mode):**
 - Capillary Voltage: 3.5 - 4.5 kV
 - Cone Voltage: 20 - 40 V
 - Source Temperature: 120 - 150 °C
 - Desolvation Temperature: 300 - 400 °C
 - Nebulizer Gas (N_2): Flow rate as per instrument recommendation.
 - Mass Range: m/z 50 - 500
- **Data Analysis:**
 - Look for the protonated molecule $[M+H]^+$ at m/z 174.0335.
 - Induce fragmentation (MS/MS) to observe characteristic losses. A common fragmentation pathway for aromatic sulfonamides is the loss of SO_2 (64 Da).[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within the molecule. Both ^1H and ^{13}C NMR are essential for unambiguous identification.

Protocol: ^1H and ^{13}C NMR

- **Sample Preparation:** Dissolve 5-10 mg of **6-Aminopyridine-2-sulfonamide** in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- **Instrumentation:** A 400 MHz or higher field NMR spectrometer.
- **Data Acquisition:**
 - Acquire a standard ^1H NMR spectrum.
 - Acquire a ^{13}C NMR spectrum (proton-decoupled).
 - Consider 2D NMR experiments (e.g., COSY, HSQC) for complex spectra or definitive assignments.
- **Expected Chemical Shifts:** Based on the structures of similar aminopyridines and sulfonamides, the following are expected regions for the proton and carbon signals.[5][6]
 - ^1H NMR (DMSO-d₆): Aromatic protons (δ 6.5-8.5 ppm), amine protons (broad singlet), and sulfonamide protons (broad singlet).
 - ^{13}C NMR (DMSO-d₆): Aromatic carbons (δ 110-160 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Protocol: FTIR Analysis

- **Sample Preparation:** Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

- Instrumentation: A standard FTIR spectrometer.
- Data Acquisition: Scan the sample over the range of 4000 - 400 cm^{-1} .
- Expected Characteristic Bands:
 - N-H stretching (amine): Two bands in the region of 3450-3300 cm^{-1} .[\[6\]](#)
 - N-H stretching (sulfonamide): A band in the region of 3350-3140 cm^{-1} .[\[6\]](#)
 - S=O stretching (sulfonamide): Asymmetric and symmetric stretching bands around 1320-1310 cm^{-1} and 1155-1145 cm^{-1} , respectively.[\[6\]](#)
 - Aromatic C=C stretching: Bands in the region of 1600-1450 cm^{-1} .[\[6\]](#)

Purity and Assay

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC with UV detection is the standard method for determining the purity and assay of **6-Aminopyridine-2-sulfonamide**. The method should be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its potential impurities and degradation products.[\[2\]](#)[\[7\]](#)

Protocol: Stability-Indicating RP-HPLC Method

- Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.
- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 5 μm (or similar)
 - Mobile Phase A: 0.1% Formic acid in Water
 - Mobile Phase B: 0.1% Formic acid in Acetonitrile
 - Gradient:

| Time (min) | %A | %B |
|------------|----|----|
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |

| 30 | 95 | 5 |

- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm (or λ_{max} determined by UV-Vis scan)
- Injection Volume: 10 μL
- Sample Preparation:
 - Standard: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 0.1 mg/mL.
 - Sample: Prepare the sample in the same manner as the standard.
- Method Validation: The method must be validated according to ICH Q2(R2) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[\[8\]](#)[\[9\]](#)

Impurity Profiling

Principle: Identifying and quantifying impurities is crucial for ensuring the safety and efficacy of the API. Potential impurities can arise from the synthetic route or degradation.

Potential Impurities:

- Starting materials: e.g., 2,6-diaminopyridine, sulfonyl chloride.

- Isomeric impurities: e.g., 6-Aminopyridine-3-sulfonamide.
- Degradation products: Hydrolysis of the sulfonamide or oxidation of the amine.

Analytical Approach:

The HPLC method described above, when coupled with a mass spectrometer (LC-MS), is the most effective tool for impurity profiling. The MS detector can provide molecular weight information for unknown peaks, aiding in their identification.

Stability Assessment

Principle: Forced degradation studies are performed to understand the degradation pathways of the drug substance and to demonstrate the stability-indicating nature of the analytical method.

Protocol: Forced Degradation Study

- **Stress Conditions:** Expose solutions of **6-Aminopyridine-2-sulfonamide** (e.g., 0.1 mg/mL) to the following conditions:
 - Acidic: 0.1 M HCl at 60 °C for 24 hours.
 - Basic: 0.1 M NaOH at 60 °C for 24 hours.
 - Oxidative: 3% H₂O₂ at room temperature for 24 hours.
 - Thermal: Solid drug substance at 80 °C for 48 hours.
 - Photolytic: Solution exposed to UV light (e.g., 254 nm) for 24 hours.
- **Analysis:** Analyze the stressed samples using the validated stability-indicating HPLC method.
- **Data Evaluation:**
 - Assess the peak purity of the main peak to ensure no co-eluting degradation products.

- Identify and quantify the major degradation products.
- Determine the mass balance to account for all the material.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of **6-Aminopyridine-2-sulfonamide**. A combination of spectroscopic and chromatographic techniques is essential to confirm the identity, purity, and stability of this important pharmaceutical intermediate. Adherence to these protocols and rigorous method validation will ensure the generation of high-quality, reliable data suitable for research, development, and regulatory submissions.

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